1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
Overview
Description
1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives. It is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a piperazine moiety.
Preparation Methods
The synthesis of 1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of ethyl cyanoformate with hydroxylamine hydrochloride to form intermediates, which are then condensed with various acyl chlorides.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction involving a fluorinated benzene derivative.
Formation of the Piperazine Moiety: The piperazine ring is formed by cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Chemical Reactions Analysis
1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activities.
Agrochemicals: The compound has shown nematicidal activity, making it a candidate for the development of new nematicides.
Biological Research: It is used as a research chemical to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition affects the production of reactive oxygen species and the accumulation of lipofuscin and lipids .
Comparison with Similar Compounds
1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can be compared with other oxadiazole derivatives such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their biological activities.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the oxadiazole ring, which can result in different chemical and biological properties.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O.ClH/c14-11-3-1-2-10(8-11)13-16-12(19-17-13)9-18-6-4-15-5-7-18;/h1-3,8,15H,4-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPPEIQCJCODFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC(=CC=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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